
3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride
Übersicht
Beschreibung
3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO4S and a molecular weight of 278.75 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride consists of an ethoxyphenoxy group attached to a propane-1-sulfonyl chloride group .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antibacterial Agents
The sulfonamide group, to which 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride belongs, is a well-known motif in medicinal chemistry. It forms a large family of antibacterial agents by competing with p-aminobenzoic acid, which is involved in the synthesis of folate in bacterial cells . This interference with bacterial folate synthesis allows for selective toxicity, as mammals acquire folate through diet rather than synthesis.
Organic Synthesis: Activating Group
In organic synthesis, the sulfonamide group can act as an activating group. This means that it can increase the reactivity of a compound, making it more reactive in subsequent chemical reactions. This property is particularly useful in multi-step synthetic processes where precise control over reaction pathways is required .
Protecting Group
Sulfonamides can serve as protecting groups for amines. Protecting groups are used in chemistry to temporarily mask a functional group to prevent it from reacting prematurely. In the case of amines, the sulfonamide group can protect the amine from unwanted reactions during a synthesis sequence .
Leaving Group
3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride: can act as a leaving group in chemical reactions. A leaving group is an atom or group of atoms that departs with a pair of electrons in heterolytic bond cleavage. Good leaving groups are essential for many chemical transformations, including substitutions and eliminations .
Molecular Scaffold
The sulfonamide motif can be used as a molecular scaffold in drug development. A scaffold is a part of a molecule that serves as a foundation upon which pharmacophores can be built. Pharmacophores are the parts of the molecule responsible for its biological activity. The sulfonamide scaffold can be modified to create a variety of compounds with potential therapeutic effects .
Synthetic Receptors and Catalysts
Recently, sulfonamide-containing compounds have found applications in building synthetic receptors and catalysts. Synthetic receptors are designed molecules that can bind selectively to a specific substrate, often used in sensing applications. Catalysts, on the other hand, are substances that increase the rate of a chemical reaction without being consumed in the process. The versatility of the sulfonamide group allows for the creation of diverse and effective receptors and catalysts .
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO4S/c1-2-15-10-4-6-11(7-5-10)16-8-3-9-17(12,13)14/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIJEFDTMSMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




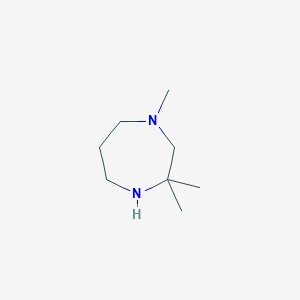
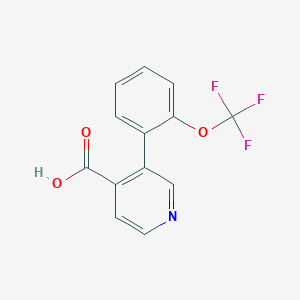
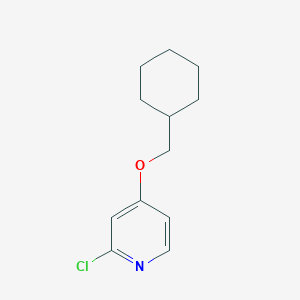
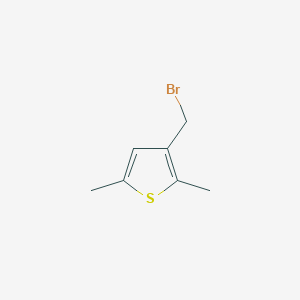

![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)
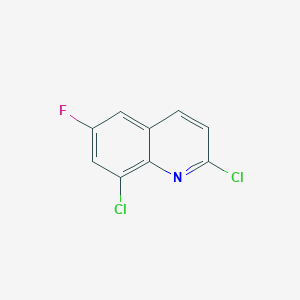
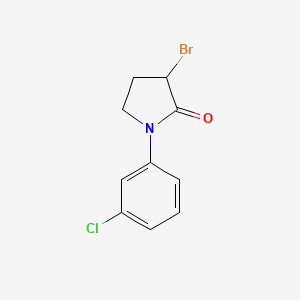

![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)